molecular formula C5H4F3NO2 B7961141 [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol

[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol

Cat. No.: B7961141
M. Wt: 167.09 g/mol
InChI Key: MHVDDMIIYSKFOU-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol is a chemical compound that features a trifluoromethyl group attached to an oxazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na under mild conditions . This method selectively introduces the trifluoromethyl group to the desired position on the oxazole ring.

Industrial Production Methods

Industrial production of [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol may involve scalable and efficient synthetic routes that ensure high yield and purity. The use of trifluoromethyl ketones as intermediates is a common approach, as they are valuable synthetic targets and can be efficiently transformed into the desired compound .

Chemical Reactions Analysis

Types of Reactions

[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds.

Scientific Research Applications

[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form strong interactions with biological molecules, leading to its effects on cellular processes. The oxazole ring provides a stable framework for these interactions, making the compound a valuable tool in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol is unique due to its combination of a trifluoromethyl group and an oxazole ring, which provides distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[2-(trifluoromethyl)-1,3-oxazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO2/c6-5(7,8)4-9-3(1-10)2-11-4/h2,10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVDDMIIYSKFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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